molecular formula C15H20Cl2O3 B12664052 Hexyl 2-(2,4-dichlorophenoxy)propionate CAS No. 94043-03-5

Hexyl 2-(2,4-dichlorophenoxy)propionate

Cat. No.: B12664052
CAS No.: 94043-03-5
M. Wt: 319.2 g/mol
InChI Key: QHJAMKPDUDVZKT-UHFFFAOYSA-N
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Description

Hexyl 2-(2,4-dichlorophenoxy)propionate is an organic compound with the molecular formula C15H20Cl2O3. It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide. This compound is primarily used in agricultural chemistry due to its herbicidal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexyl 2-(2,4-dichlorophenoxy)propionate typically involves the esterification of 2,4-dichlorophenoxypropionic acid with hexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same esterification reaction but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Hexyl 2-(2,4-dichlorophenoxy)propionate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.

    Reduction: This can result in the formation of alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,4-dichlorophenoxyacetic acid, while reduction can produce hexyl 2-(2,4-dichlorophenoxy)propanol.

Scientific Research Applications

Hexyl 2-(2,4-dichlorophenoxy)propionate has several applications in scientific research:

    Chemistry: It is used as a model compound to study esterification and hydrolysis reactions.

    Biology: The compound is studied for its effects on plant growth and development.

    Medicine: Research is ongoing to explore its potential as a lead compound for developing new herbicides.

    Industry: It is used in the formulation of herbicidal products for agricultural use.

Mechanism of Action

The mechanism of action of hexyl 2-(2,4-dichlorophenoxy)propionate involves its uptake by plants, where it mimics the action of natural plant hormones called auxins. This leads to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and the pathways involved in cell elongation and division.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-dichlorophenoxy)propionate
  • Ethyl 2-(2,4-dichlorophenoxy)propionate
  • Butyl 2-(2,4-dichlorophenoxy)propionate

Comparison

Hexyl 2-(2,4-dichlorophenoxy)propionate is unique due to its longer alkyl chain, which affects its solubility and volatility. This makes it more effective in certain formulations compared to its shorter-chain analogs like methyl or ethyl 2-(2,4-dichlorophenoxy)propionate.

Properties

CAS No.

94043-03-5

Molecular Formula

C15H20Cl2O3

Molecular Weight

319.2 g/mol

IUPAC Name

hexyl 2-(2,4-dichlorophenoxy)propanoate

InChI

InChI=1S/C15H20Cl2O3/c1-3-4-5-6-9-19-15(18)11(2)20-14-8-7-12(16)10-13(14)17/h7-8,10-11H,3-6,9H2,1-2H3

InChI Key

QHJAMKPDUDVZKT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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